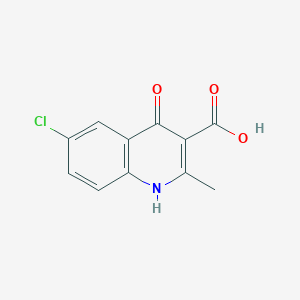

6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid

Description

6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid is a substituted quinoline derivative characterized by a hydroxyl group at position 4, a chlorine atom at position 6, a methyl group at position 2, and a carboxylic acid functional group at position 2. This compound belongs to the quinoline family, known for their conjugated aromatic systems and diverse applications in medicinal chemistry and materials science . The hydroxyl and carboxylic acid groups confer unique physicochemical properties, such as increased polarity and hydrogen-bonding capacity, which influence solubility and reactivity.

Properties

IUPAC Name |

6-chloro-2-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-5-9(11(15)16)10(14)7-4-6(12)2-3-8(7)13-5/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWSLSUIGVDQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by chlorination and subsequent hydrolysis . The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization and chlorination steps .

Industrial Production Methods

Industrial production methods for quinoline derivatives often employ continuous flow chemistry and microwave-assisted synthesis to enhance reaction efficiency and yield . These methods are advantageous due to their scalability and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the nitro group to an amine using reducing agents such as palladium on carbon.

Substitution: Halogenation and alkylation reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of acetic acid.

Reduction: Palladium on carbon with hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Halogenated and alkylated quinoline derivatives.

Scientific Research Applications

6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

Industry: Utilized in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid involves its interaction with cellular targets such as DNA and enzymes. It can intercalate into DNA, disrupting replication and transcription processes, leading to cell death . Additionally, it inhibits key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoline derivatives exhibit significant variability in bioactivity and physicochemical properties based on substituent positions and functional groups. Below is a detailed comparison with structurally related compounds:

Table 1: Substituent Positions and Key Properties of Selected Quinoline Derivatives

*Calculated based on formula C₁₁H₈ClNO₃.

Key Comparative Insights

Substituent Effects on Solubility and Reactivity

- Hydroxyl vs. Carboxylic Acid Positioning: The hydroxyl group at position 4 in the target compound enhances aqueous solubility compared to analogs like 6-chloro-2-methylquinoline-4-carboxylic acid, which lacks a hydroxyl group .

- Aryl vs. Alkyl Substituents: Compounds with aryl groups (e.g., 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid) exhibit higher molecular weights and lipophilicity, favoring membrane permeability but reducing water solubility .

- Heterocyclic Modifications: The 5-methylfuran substituent in 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid introduces additional π-conjugation, making it suitable for optoelectronic applications .

Biological Activity

6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid is a quinoline derivative noted for its significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and mechanisms of action.

The compound is synthesized through various methods, typically involving the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by chlorination and hydrolysis. Its unique structure, characterized by both chlorine and hydroxyl groups, enhances its biological activity compared to other quinoline derivatives.

This compound primarily exerts its biological effects through:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes, which can lead to apoptosis in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections .

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies:

- Cell Line Studies : In vitro studies using human cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation. The mechanism involves the activation of pathways related to oxidative stress and apoptosis .

- Comparative Analysis : A comparative analysis with other quinoline derivatives revealed that this compound has a higher potency in inhibiting cancer cell growth, with a reported GI50 value indicating its effectiveness at low concentrations .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, which is crucial for managing inflammatory diseases .

Data Tables

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

- Cancer Treatment : In a preclinical model of pancreatic cancer, the compound was shown to induce apoptosis through the NRF2 pathway, highlighting its role in targeting cancer cells while sparing normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.